

LC-MS/MS Detection of Avibactam in Biological Matrices

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Compound of Interest

Compound Name: Avibactam sodium, (+)-

CAS No.: 1383814-68-3

Cat. No.: B1437214

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Application Note & Standard Operating Procedure (SOP) Executive Summary & Scientific Rationale

Avibactam (AVI) presents unique bioanalytical challenges due to its high polarity ($\log P < -1.5$), lack of a UV-active chromophore, and zwitterionic nature. Traditional Reversed-Phase (C18) chromatography often results in poor retention and significant matrix effects (ion suppression) from co-eluting salts and phospholipids.

This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Negative Electrospray Ionization (ESI-) MS/MS.

- Why HILIC? It provides superior retention for polar compounds like Avibactam without the need for ion-pairing reagents (which contaminate MS sources).
- Why ESI Negative? Avibactam contains a sulfate group (), making it readily ionizable in negative mode (), offering higher sensitivity and selectivity than positive mode.
- Dual-Extraction Strategy: We provide two sample preparation workflows:
 - Protein Precipitation (PPT): For high-throughput Therapeutic Drug Monitoring (TDM).

- Weak Anionic Exchange (WAX) SPE: For high-sensitivity Pharmacokinetic (PK) studies requiring cleaner extracts.

Method Development Strategy

The Polarity Challenge

The primary failure mode in Avibactam analysis is "column void elution" on C18 phases. While ion-pairing agents (e.g., Tetrabutylammonium) can retain AVI on C18, they cause persistent background noise in MS. This method employs an Amide-bonded HILIC stationary phase, which interacts with the polar moieties of Avibactam via hydrogen bonding, ensuring separation from the solvent front and matrix interferences.

Internal Standard Selection

- Recommended: Avibactam-d5 (Isotopically Labeled).
- Rationale: In ESI- mode, matrix effects are variable. A structural analog (e.g., Sulbactam) may not co-elute perfectly or experience the same ionization suppression. An isotopic standard tracks the analyte through extraction and ionization, correcting for both recovery loss and matrix effects.

Experimental Protocol

Reagents & Materials

- Analytes: Avibactam Sodium (Reference Standard), Avibactam-d5 (Internal Standard).
- Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.
- Buffers: Ammonium Acetate (100 mM stock), Formic Acid.
- Columns:
 - Primary: Waters XBridge Amide (2.1 x 100 mm, 3.5 μ m) or equivalent.
 - Guard: Matching Amide Guard Cartridge.

Sample Preparation Workflows

Option A: Protein Precipitation (High Throughput / TDM)

Best for: Routine clinical monitoring where LLOQ > 50 ng/mL is acceptable.

- Aliquot: Transfer 50 μ L of patient plasma/urine into a 96-well plate or microcentrifuge tube.
- IS Addition: Add 20 μ L of Avibactam-d5 working solution (5 μ g/mL in 50:50 ACN:Water).
- Precipitation: Add 300 μ L of cold Acetonitrile (-20°C).
 - Note: High organic ratio (6:1) ensures complete protein crash.
- Agitation: Vortex vigorously for 2 minutes.
- Centrifugation: Spin at 4,000 x g (or 13,000 rpm) for 10 minutes at 4°C.
- Dilution (Critical HILIC Step): Transfer 100 μ L of supernatant to a fresh plate. Add 100 μ L of Acetonitrile.
 - Reasoning: Injecting a water-rich supernatant directly onto a HILIC column destroys peak shape. The sample solvent must match the high-organic initial mobile phase.

Option B: Solid Phase Extraction (WAX-SPE)

Best for: Clinical Trials / PK Studies requiring LLOQ < 10 ng/mL and minimal matrix effect.

- Conditioning: Use a Weak Anionic Exchange (WAX) 30 mg plate. Condition with 1 mL MeOH, then 1 mL Water.^[1]
- Loading: Mix 100 μ L Plasma + 20 μ L IS + 200 μ L 2% Formic Acid (acidifies matrix to disrupt protein binding). Load onto cartridge.
- Washing:
 - Wash 1: 1 mL 2% Formic Acid (removes proteins/salts).
 - Wash 2: 1 mL Methanol (removes neutral lipids).
- Elution: Elute with 2 x 250 μ L of 5% Ammonium Hydroxide in Methanol.

- Mechanism:[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) High pH neutralizes the WAX amine groups, releasing the anionic Avibactam.
- Evaporation & Reconstitution: Evaporate under Nitrogen at 40°C. Reconstitute in 200 µL of 80:20 ACN:10mM Ammonium Acetate.

LC-MS/MS Conditions

Liquid Chromatography (HILIC)

- Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with NH₄OH).
 - Note: High pH improves peak shape for Avibactam on Amide columns.
- Mobile Phase B: Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Column Temp: 40°C.
- Injection Vol: 2-5 µL.

Time (min)	% Mobile Phase B (ACN)	State
0.0	85	Initial Hold
1.0	85	Isocratic
3.5	60	Gradient Elution
3.6	85	Re-equilibration
6.0	85	End of Run

Mass Spectrometry (ESI Negative)

- Source: Electrospray Ionization (Negative Mode).[\[5\]](#)[\[6\]](#)
- Capillary Voltage: -2.5 kV.

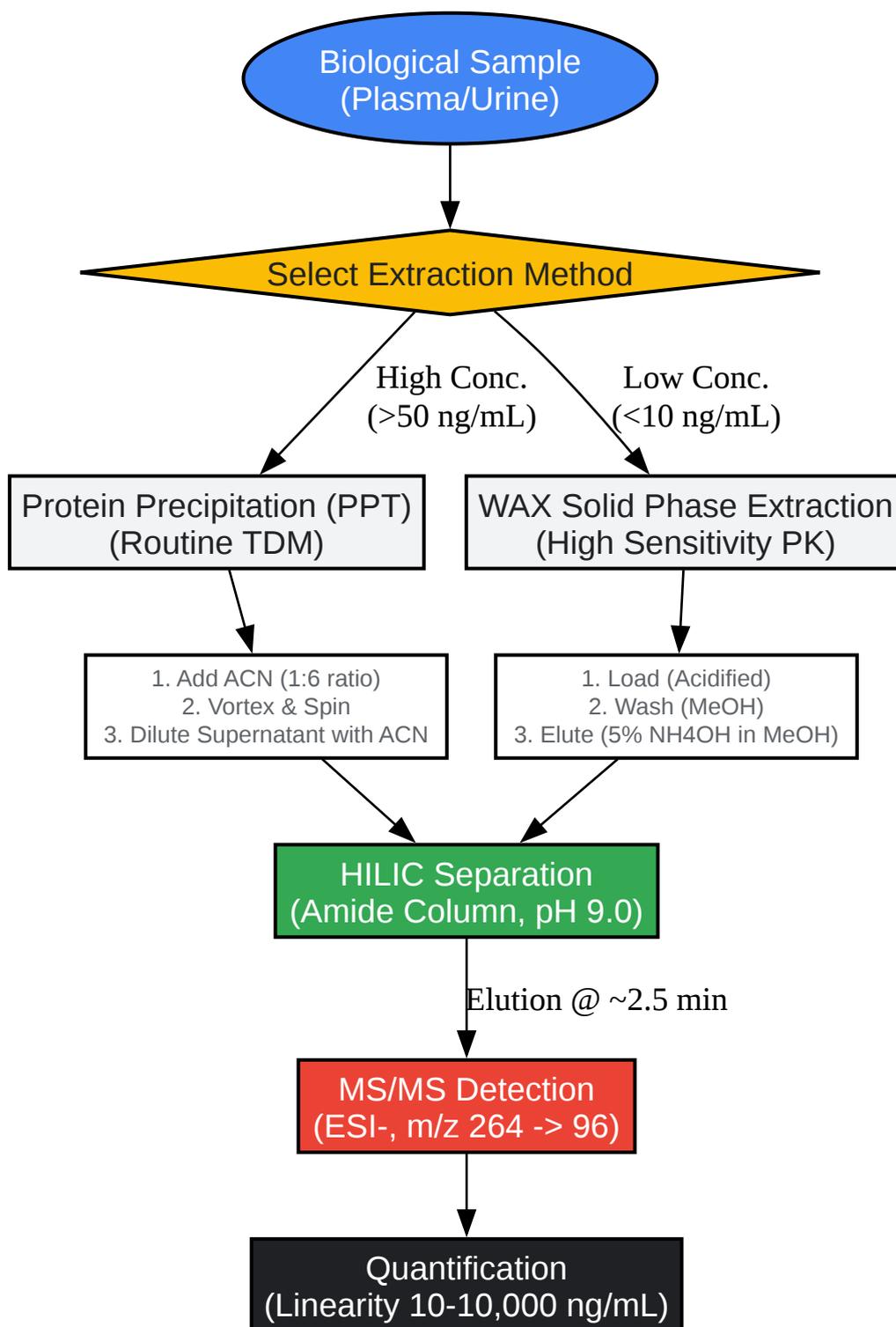
- Desolvation Temp: 500°C.
- MRM Transitions:

Analyte	Precursor (m/z)	Product (m/z)	Cone Voltage (V)	Collision Energy (eV)	Type
Avibactam	264.0	96.0	30	25	Quantifier
Avibactam	264.0	80.0	30	35	Qualifier
Avibactam-d5	269.0	96.0	30	25	Internal Std

- Mechanistic Insight: The transition corresponds to the cleavage of the sulfate group (), a highly specific fragmentation pathway for this class of molecules.

Workflow Visualization

The following diagram illustrates the decision process and experimental workflow for Avibactam quantification.



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Figure 1: Analytical workflow for Avibactam showing dual extraction pathways converging on HILIC-MS/MS analysis.

Validation & Quality Control

To ensure Trustworthiness and regulatory compliance (FDA/EMA Bioanalytical Guidelines), the following parameters must be validated.

Linearity & Sensitivity

- Range: 10 – 10,000 ng/mL.[7][8][9]
- Curve Fit: Weighted () linear regression.
- LLOQ Signal-to-Noise: > 10:1.

Matrix Effect Assessment

Since ESI- is prone to suppression, calculate the Matrix Factor (MF):

- Acceptance: Normalized MF (Analyte/IS) should be between 0.85 and 1.15. If MF < 0.8, switch from PPT to SPE.

Stability (Critical)

Avibactam is relatively stable, but co-administered drugs (e.g., Ceftriaxone) are unstable.

- Freeze/Thaw: Stable for 3 cycles at -80°C.
- Benchtop: Stable for 6 hours at 4°C. Do not leave at Room Temp > 2 hours.
- Autosampler: Stable for 24 hours at 10°C in ACN-rich solvent.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Broad/Split Peaks	Sample solvent too aqueous.	Ensure sample injected is >70% Acetonitrile to match HILIC initial conditions.
Low Sensitivity	Incorrect pH in mobile phase.	Ensure Mobile Phase A is pH 9.0. Acidic pH suppresses ionization of the sulfate group in some cases or alters column selectivity.
Retention Time Shift	HILIC column equilibration.	HILIC columns require longer equilibration than C18. Allow 20 column volumes before first injection.
Carryover	Avibactam sticking to needle.	Use a needle wash of 50:50 Water:MeOH with 0.5% Ammonia.

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